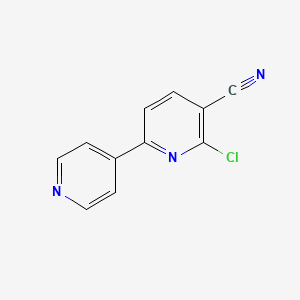
2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile” is a compound that is likely to be useful in organic synthesis . It’s a substituted pyridine , which is a class of compounds that are widely used to generate fungicides, insecticides, antihistamines, and antiarrythymics .
Molecular Structure Analysis
While the exact molecular structure analysis of “2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile” is not available, studies on similar compounds suggest that the structure could feature strong N–H⋯O hydrogen bonds . The molecular packing structure might show an aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile has been studied for its potential in creating compounds with significant antimicrobial and antiviral activities. Pyridine derivatives, including this compound, have shown effectiveness against a range of bacterial strains, yeasts, and filamentous fungi . The structure of pyridine allows for interaction with specific proteins, which can be harnessed to target and inhibit the growth of various pathogens.
Organic Synthesis
In the field of organic synthesis, this compound serves as a versatile intermediate. It is used in the regioselective synthesis of new pyrimidine derivatives, which are important in the development of drugs with antibacterial and antimicrobial properties . Its reactivity allows for the introduction of different aryl, alkyl, or heteroaryl groups into the pyrimidine ring, expanding the possibilities for new medicinal compounds.
Medicinal Chemistry
2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile plays a crucial role in medicinal chemistry. It is a key intermediate in the synthesis of various biologically active molecules, particularly those with potential therapeutic applications such as antimalarial, antimicrobial, and anticancer agents . Its incorporation into drug design enhances the pharmacological profile of new compounds.
Material Science
This compound is also relevant in material science, where it can be used to develop new materials with unique properties. Its molecular structure can contribute to the creation of novel polymers or coatings that could be used in various industrial applications .
Agricultural Research
In agricultural research, derivatives of 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile are explored for their potential as pesticides or herbicides. The compound’s ability to interfere with certain biological pathways can be utilized to protect crops from pests and diseases.
Environmental Studies
The compound’s derivatives are being examined for their environmental impact, particularly in the degradation of pollutants. Studies are ongoing to understand how these compounds can be used in environmental remediation processes to break down harmful chemicals in soil and water .
Biochemistry
In biochemistry, 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile is a valuable tool for studying enzyme inhibition and receptor-ligand interactions. It can be used to synthesize compounds that serve as inhibitors for various biochemical pathways, providing insights into the mechanisms of diseases and potential treatments .
Drug Discovery
Lastly, this compound is instrumental in drug discovery, especially in the synthesis of compounds with CDK2 inhibitory activity, which is crucial in cancer treatment. It helps in creating novel compounds that can be tested for their efficacy in inhibiting cell cycle progression in cancer cells .
Propriétés
IUPAC Name |
2-chloro-6-pyridin-4-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-9(7-13)1-2-10(15-11)8-3-5-14-6-4-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWFWPXMCJLDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

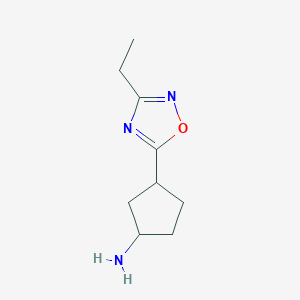


![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2947639.png)
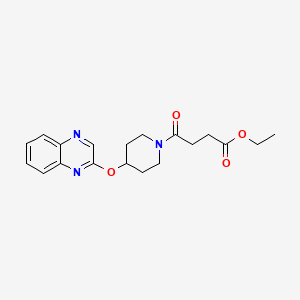
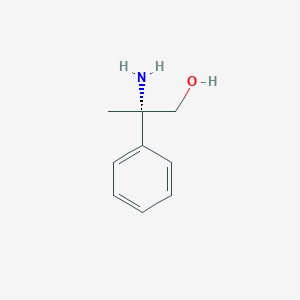
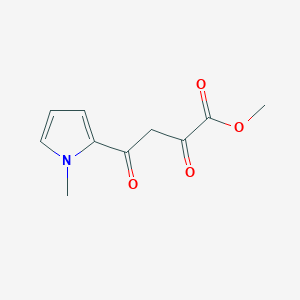

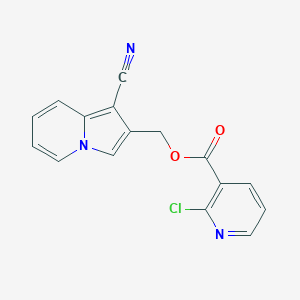
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2947650.png)
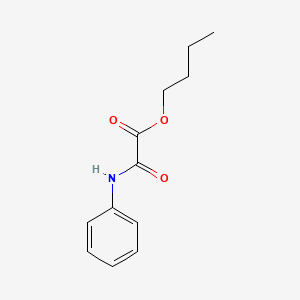
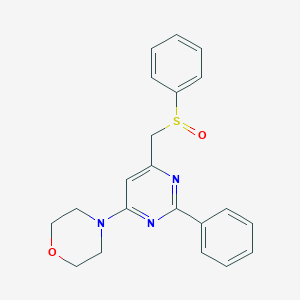

![1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2947657.png)